molecular formula C7H13NO2 B12995035 2-Oxa-7-azaspiro[4.4]nonan-4-ol

2-Oxa-7-azaspiro[4.4]nonan-4-ol

Cat. No.: B12995035
M. Wt: 143.18 g/mol
InChI Key: RJRDGURIPLZARX-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[44]nonan-4-ol is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.4]nonan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, leading to the formation of the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.4]nonan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-Oxa-7-azaspiro[4.4]nonan-4-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Research has explored its potential as a scaffold for drug development, particularly in the design of novel therapeutics targeting specific enzymes or receptors.

    Industry: It finds applications in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-Oxa-7-azaspiro[4.4]nonan-4-ol exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-7-azaspiro[4.4]nonan-8-one: This compound shares a similar spirocyclic structure but differs in the position of the oxygen atom.

    2-Oxa-7-azaspiro[4.4]nonan-1-one: Another related compound with a different functional group arrangement.

    1-Oxa-7-azaspiro[4.4]nonan-3-ol hydrochloride: A similar compound with a hydrochloride salt form .

Uniqueness

2-Oxa-7-azaspiro[4.4]nonan-4-ol is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-oxa-7-azaspiro[4.4]nonan-4-ol

InChI

InChI=1S/C7H13NO2/c9-6-3-10-5-7(6)1-2-8-4-7/h6,8-9H,1-5H2

InChI Key

RJRDGURIPLZARX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12COCC2O

Origin of Product

United States

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